
PF-5190457
描述
PF-5190457 是一种新型化合物,作为生长激素释放肽受体(GHS-R)逆向激动剂。生长激素释放肽是一种刺激食欲并参与调节能量平衡的激素。 This compound 由于其减少酒精渴望和消耗的潜力,已被研究用于治疗酒精使用障碍 .
准备方法
合成路线和反应条件
PF-5190457 是通过一个多步骤过程合成的,该过程涉及关键中间体的形成及其随后的偶联。合成路线通常涉及以下步骤:
- 通过环化反应形成茚满部分。
- 通过亲核取代引入嘧啶基。
- 茚满和嘧啶中间体的偶联形成最终产物 .
工业生产方法
This compound 的工业生产涉及优化合成路线以进行大规模生产。这包括:
- 选择合适的溶剂和试剂以确保高产率和纯度。
- 优化反应条件,如温度、压力和反应时间。
- 实施纯化技术,如结晶和色谱法以分离最终产物 .
化学反应分析
Major Metabolic Pathways
PF-5190457 undergoes phase I oxidation and phase II conjugation reactions, primarily mediated by non-cytochrome P450 enzymes .
Key Reactions
Reaction Type | Metabolite Identified | Enzyme System Involved |
---|---|---|
Hydroxylation | PF-6870961 (m/z 529) | Aldehyde oxidase (AOX1) |
Glucuronidation | Glucuronide conjugate (m/z 705) | UGT isoforms |
Secondary hydroxylation | Hydroxy-glucuronide (m/z 721) | AOX1 + UGT |
-
Hydroxylation : The major metabolite (PF-6870961) forms via hydroxylation between the two nitrogen atoms in the parent molecule .
-
Glucuronidation : Minor glucuronide metabolites result from conjugation of the hydroxylated intermediate .
Enzyme Kinetics and Variability
Studies using human liver cytosol (HLC) and microsomes (HLM) quantified metabolic activity :
Parameter | Hydroxy Metabolite Formation (AOX1) | Glucuronide Formation (UGT) |
---|---|---|
Vmax (nmol/min/mg) | 0.41 ± 0.12 | Not reported |
Km (μM) | 8.2 ± 1.5 | Not reported |
Inter-individual variability | 20.5-fold range (0.02–0.41) | Minimal |
-
AOX1 Dominance : AOX1 accounted for >80% of hydroxy metabolite formation, confirmed via inhibition studies with hydralazine (AOX inhibitor) .
-
XO Minor Role : Xanthine oxidase (XO) contributed <15%, validated using allopurinol (XO inhibitor) .
Human Liver Studies
-
Cytosol vs. Microsomes : Hydroxy metabolite formation occurred exclusively in cytosol (AOX-rich), with no activity in microsomes .
-
Metabolite Stability : The hydroxy metabolite exhibited a longer half-life (~13 hr) than the parent drug (~6 hr) in human plasma .
Clinical Pharmacokinetics
-
Dose Dependency : Plasma concentrations of this compound and its hydroxy metabolite increased proportionally with doses (50–100 mg) .
-
Alcohol Interaction : Co-administration with alcohol did not alter this compound’s metabolism, as shown in phase 1b trials .
Analytical Methods
Quantification of this compound and metabolites used validated UPLC-MS/MS methods :
Parameter | This compound | Hydroxy Metabolite |
---|---|---|
LLOQ | 1 ng/mL (plasma) | 1 ng/mL |
Recovery (%) | 102–118 | 95–110 |
Matrix Effect (%) | 85–115 | 90–105 |
Structural Insights and Reaction Sites
-
Hydroxylation Site : NMR and MS/MS fragmentation (m/z 351 → 225) localized hydroxylation to the indane ring .
-
Glucuronidation Site : Predicted at the hydroxyl group of PF-6870961 based on mass shifts (+176 Da) .
Implications for Drug Development
科学研究应用
Alcohol Use Disorder Studies
Several studies have investigated the effects of PF-5190457 on individuals with AUD:
- Phase 1 Study : Initial trials demonstrated that this compound was well-tolerated in healthy individuals, showing safety when administered with alcohol. The study assessed various doses (50 mg and 100 mg twice daily) and found no significant adverse interactions with alcohol consumption, indicating its potential for further development as a therapeutic agent for AUD .
- Phase IIa Study : A randomized, double-blind, placebo-controlled study involving 42 participants with AUD explored this compound's effects on alcohol craving and food choices. Results indicated that while the compound did not significantly reduce cue-elicited alcohol cravings, it did decrease calorie selection in a virtual reality environment . This suggests that this compound may influence food-related behaviors, warranting further investigation into its role in appetite regulation.
Preclinical Studies
Preclinical studies have provided insights into the pharmacodynamics of this compound:
- Rodent Models : Research involving Wistar rats showed that administration of this compound decreased alcohol consumption without affecting locomotor activity or sedation levels associated with alcohol. These findings support the hypothesis that GHS-R1a blockade can effectively reduce drinking behavior without significant side effects .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioavailability : The compound is orally bioavailable, with studies indicating favorable pharmacokinetic properties, including rapid absorption and distribution .
- Safety Observations : Clinical trials reported mild to moderate adverse events associated with this compound, such as increased sedation and heart rate changes. Importantly, these effects were manageable and did not necessitate discontinuation of the drug .
Summary of Findings
Study Type | Population | Dose | Key Findings |
---|---|---|---|
Phase 1 | Healthy Adults | 50 mg & 100 mg b.i.d. | Safe with alcohol; no significant adverse interactions |
Phase IIa | AUD Patients | 100 mg b.i.d. | Reduced calorie selection; no significant craving reduction |
Preclinical (Rats) | Rodent Models | Various doses | Decreased alcohol consumption; no locomotor effects |
作用机制
PF-5190457 通过与生长激素释放肽受体结合并充当逆向激动剂来发挥作用。这意味着它不仅阻断受体,而且还会降低其基础活性。所涉及的分子靶标和途径包括:
生长激素释放肽受体(GHS-R1a): this compound 与该受体结合并抑制其活性。
胰岛素分泌: 该化合物在葡萄糖刺激的人类胰岛中增加胰岛素分泌。
神经递质释放: 它调节参与食欲调节和酒精渴望的神经递质的释放
相似化合物的比较
PF-5190457 与其他生长激素释放肽受体逆向激动剂相比具有独特的优势,因为它具有高度的选择性和效力。类似的化合物包括:
PF-05190457: 另一种具有类似药理特性的生长激素释放肽受体逆向激动剂。
生长激素释放肽受体拮抗剂: 阻断生长激素释放肽受体但没有表现出逆向激动剂活性的化合物。
生长激素释放肽受体激动剂: 激活生长激素释放肽受体并与 this compound 具有相反作用的化合物
生物活性
PF-5190457 is a novel ghrelin receptor inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and alcohol use disorder. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and the results of various preclinical and clinical studies.
Overview of this compound
This compound is characterized as a potent and selective inverse agonist of the growth hormone secretagogue receptor (GHS-R1a). It was developed by Pfizer Pharmaceuticals and is notable for its oral bioavailability and potential to modulate ghrelin signaling pathways, which are implicated in appetite regulation and metabolic processes .
- Molecular Weight : 512 Da
- Selectivity : High affinity for GHS-R1a with a Kd value of approximately 3 nM .
- Administration : Orally bioavailable, allowing for convenient dosing in clinical settings.
This compound works by inhibiting the constitutive activity of GHS-R1a, thereby blocking the receptor's activation by acyl-ghrelin. This action is crucial in reducing food intake and potentially mitigating binge eating behaviors associated with high-fat diets (HFD) and alcohol consumption .
Food Intake Studies
In rodent models, this compound has demonstrated significant effects on food intake:
- Ghrelin-Induced Food Intake : In male mice, this compound significantly reduced food intake when administered intracerebroventricularly (ICV) alongside ghrelin. The interaction was statistically significant (p < 0.001) compared to vehicle-treated controls .
- Binge Eating : In studies assessing HFD-induced binge eating, this compound reduced caloric intake significantly in male mice over multiple days (p < 0.0001), while effects were less pronounced in females .
Alcohol Consumption Studies
This compound has also been evaluated for its effects on alcohol consumption:
- In a controlled study involving heavy drinkers, this compound co-administered with alcohol did not significantly alter locomotor activity or sedation levels but did reduce cravings during cue-reactivity tests (100 mg b.i.d.) .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is well-tolerated in humans, with no significant adverse events reported during trials. Blood concentrations were stable and did not interact adversely with alcohol metabolism or effects .
Clinical Trials
- Phase 1a Trial : Evaluated safety and tolerability in healthy subjects. Results indicated that this compound was well-tolerated at various doses without severe side effects .
- Alcohol Interaction Study : This single-blind study assessed the interaction between this compound and alcohol in twelve heavy drinkers. The findings supported its safety profile when co-administered with alcohol, marking it as a promising candidate for treating alcohol use disorder .
Summary of Findings
Study Type | Key Findings |
---|---|
Rodent Studies | Reduced food intake in response to ghrelin; effective against binge eating |
Clinical Trials | Well-tolerated; no significant adverse interactions with alcohol |
Pharmacodynamics | Decreased cravings during cue-reactivity tests; stable pharmacokinetics |
属性
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDADZJCKGWKR-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334782-79-4 | |
Record name | PF-5190457 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-5190457 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-5190457 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。